molecular formula C8H8Cl2O B6322465 1,3-Dichloro-5-(methoxymethyl)benzene CAS No. 130625-06-8

1,3-Dichloro-5-(methoxymethyl)benzene

Cat. No.: B6322465
CAS No.: 130625-06-8
M. Wt: 191.05 g/mol
InChI Key: MXLDNAPUCNFGQE-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a methoxymethyl group is substituted at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 5-(methoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced methoxymethyl derivatives.

Scientific Research Applications

1,3-Dichloro-5-(methoxymethyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.

    1,3-Dichloro-5-chloromethylbenzene: Similar structure but with a chloromethyl group instead of a methoxymethyl group.

    1,3-Dichloro-5-ethoxymethylbenzene: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

1,3-Dichloro-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts different chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable in specific chemical and industrial applications.

Properties

IUPAC Name

1,3-dichloro-5-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDNAPUCNFGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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